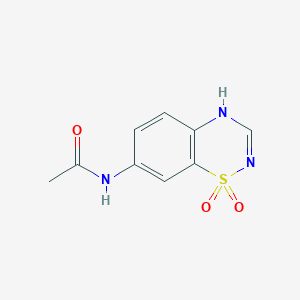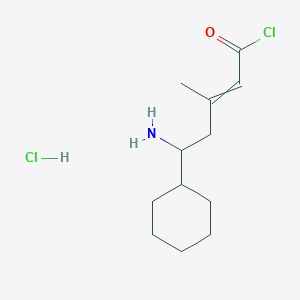
N'-Ethoxy-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Ethoxy-N,N-dimethylurea is a chemical compound belonging to the class of urea derivatives It is characterized by the presence of an ethoxy group attached to the nitrogen atom of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Ethoxy-N,N-dimethylurea can be synthesized through the nucleophilic addition of ethylamine to dimethylcarbamoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and is followed by purification through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of N’-Ethoxy-N,N-dimethylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Ethoxy-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
N’-Ethoxy-N,N-dimethylurea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-Ethoxy-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. This compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylurea: A simpler urea derivative without the ethoxy group.
N,N’-Dimethylurea: Another urea derivative with different substitution patterns.
N-Ethyl-N,N-dimethylurea: Similar structure but with an ethyl group instead of an ethoxy group.
Uniqueness
N’-Ethoxy-N,N-dimethylurea is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
90324-77-9 |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3-ethoxy-1,1-dimethylurea |
InChI |
InChI=1S/C5H12N2O2/c1-4-9-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
InChI-Schlüssel |
SPFMPWJITVTJBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCONC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)









